Home > Products > Screening Compounds P143724 > 1-[(2,2-Dimethylpropyl)amino]propan-2-ol
1-[(2,2-Dimethylpropyl)amino]propan-2-ol -

1-[(2,2-Dimethylpropyl)amino]propan-2-ol

Catalog Number: EVT-13421420
CAS Number:
Molecular Formula: C8H19NO
Molecular Weight: 145.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(2,2-Dimethylpropyl)amino]propan-2-ol, also known by its chemical formula C₅H₁₃NO, is classified as an amino alcohol. This compound is notable for its role as a building block in organic synthesis and is utilized in various pharmaceutical formulations. Its systematic name reflects its structure, which includes a propanol backbone with a dimethylpropyl amino group attached.

Source and Classification

This compound is categorized under amino alcohols, which are compounds containing both an amine and an alcohol functional group. The presence of these functional groups imparts unique properties that make amino alcohols valuable in chemical synthesis and applications in pharmaceuticals. The specific compound 1-[(2,2-Dimethylpropyl)amino]propan-2-ol is recognized for its potential uses in medicinal chemistry and as a reagent in organic reactions .

Synthesis Analysis

Methods

The synthesis of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol can be achieved through several methods, typically involving the reaction of 2-amino-2-methylpropan-1-ol with 2,2-dimethylpropyl halides. The general synthetic route includes:

  1. N-Alkylation: The primary amine (2-amino-2-methylpropan-1-ol) undergoes N-alkylation with a suitable alkyl halide (such as 2,2-dimethylpropyl bromide).
    R NH2+R XR NHR +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NHR }+\text{HX}
    where R represents the amino alcohol and R' is the dimethylpropyl group.

Technical Details

The reaction typically requires the use of a base (e.g., sodium hydride or potassium carbonate) to deprotonate the amine and facilitate the nucleophilic attack on the alkyl halide. The choice of solvent can vary depending on the desired reaction conditions, often utilizing polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to enhance solubility and reaction rates .

Molecular Structure Analysis

Structure

The molecular structure of 1-[(2,2-Dimethylpropyl)amino]propan-2-ol features a central propane backbone with a hydroxyl (-OH) group and an amino (-NH) group attached to adjacent carbon atoms. The dimethylpropyl group adds steric bulk, influencing the compound's reactivity and interactions.

Data

Key structural data includes:

  • Molecular Formula: C₅H₁₃NO
  • Molecular Weight: 101.17 g/mol
  • CAS Number: 1247629-49-7
    The compound's three-dimensional conformation can be analyzed using computational chemistry software to predict its behavior in various environments.
Chemical Reactions Analysis

Reactions

1-[(2,2-Dimethylpropyl)amino]propan-2-ol can participate in various chemical reactions typical of amino alcohols:

  1. Esterification: Reacting with carboxylic acids to form esters.
    RCOOH+R NH2OHRCOOR +H2O\text{RCOOH}+\text{R NH}_2\text{OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
  2. Acid-base reactions: The amino group can act as a base, reacting with acids to form ammonium salts.
  3. Nucleophilic substitution: It can react with electrophiles due to the nucleophilic nature of the amino group.

Technical Details

The reactivity of this compound is influenced by steric factors due to the bulky dimethylpropyl group, which may hinder certain reactions while enhancing others like nucleophilic attacks on less hindered electrophiles .

Mechanism of Action

Process

The mechanism of action for 1-[(2,2-Dimethylpropyl)amino]propan-2-ol primarily revolves around its ability to interact with biological systems as a substrate or inhibitor in enzymatic reactions. Its amino alcohol structure allows it to participate in hydrogen bonding and act as a stabilizing agent in biochemical pathways.

Data

Research indicates that compounds with similar structures can modulate neurotransmitter systems or serve as precursors for bioactive molecules. The specific interactions depend on the presence of functional groups that allow for binding at active sites within enzymes or receptors .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Clear liquid.
  2. Density: Approximately similar to water.
  3. Boiling Point: Estimated around 172 °F (78 °C).
  4. Flash Point: Approximately 72 °F (22 °C).

Chemical Properties

  1. Solubility: Generally insoluble in water but soluble in organic solvents.
  2. Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or light.
  3. Reactivity: Reacts with strong acids and bases; may undergo oxidation under certain conditions .
Applications

1-[(2,2-Dimethylpropyl)amino]propan-2-ol finds applications in various scientific fields:

  1. Pharmaceuticals: Used as an intermediate in drug synthesis and formulation.
    • Example: Active ingredient in some antiviral formulations.
  2. Organic Synthesis: Serves as a reagent for creating more complex molecules in chemical research.
  3. Biochemical Research: Investigated for its potential roles in modulating biological pathways or serving as a model compound for studying amino alcohol behavior .
Synthetic Methodologies and Reaction Mechanisms

Catalytic Amination Strategies for Tertiary Amine Formation

The synthesis of 1-[(2,2-dimethylpropyl)amino]propan-2-ol hinges on efficient amination methodologies to establish its tertiary amine functionality. Iron-catalyzed approaches have emerged as powerful tools for constructing such bonds, leveraging earth-abundant catalysts under mild conditions. These systems typically employ tridentate nitrogen ligands (e.g., PyBOX derivatives) that coordinate to the iron center, enhancing electrophilicity at the metal and facilitating nucleophilic attack by the 2,2-dimethylpropylamine component. The catalytic cycle initiates with ligand-assisted oxidative addition of the amine precursor to the iron center, followed by regioselective coupling with epoxide intermediates derived from propan-2-ol precursors [4].

The electrophilicity of the amination reagent significantly impacts reaction efficiency. Modern approaches utilize bench-stable acyloxy carbamates (e.g., N-acyloxy-N-alkoxycarbamates) that generate electrophilic nitrenoid species upon reduction. These reagents demonstrate superior reactivity compared to traditional chloramine-T derivatives, particularly with sterically hindered substrates like 2,2-dimethylpropylamine. Optimization studies reveal that electron-withdrawing substituents on the carbamate carbonyl (e.g., p-nitrophenyl vs. phenyl) accelerate the reaction by lowering the transition state energy for nitrene transfer [4].

Table 1: Catalyst Performance in Model Amination Reactions

Catalyst SystemLigandAmination ReagentYield (%)Reaction Time (h)
Fe(OTf)₂L1 (PyBOX)2b (p-NO₂-C₆H₄OCO)786
Fe(NTf₂)₂L12b756
Fe(OTf)₂L2 (iPrBOX)2b688
Fe(ClO₄)₂L12a (C₆H₅OCO)5112

Scale-up demonstrations confirm practicality: reactions performed at 5 mol% catalyst loading with 3.81 g of acyloxy carbamate delivered target amines in >75% isolated yield after hydrolysis. Crucially, these methods tolerate the substantial steric bulk of the neopentyl-like 2,2-dimethylpropyl group—a challenge for classical Pd- or Cu-catalyzed aminations that often suffer from β-hydride elimination or homocoupling byproducts [4].

Stereochemical Outcomes in Nucleophilic Substitution Reactions

The chiral center at the propan-2-ol moiety introduces stereochemical complexity during synthesis. Nucleophilic ring-opening of (R)- or (S)-epichlorohydrin by 2,2-dimethylpropylamine exemplifies this phenomenon, where stereoselectivity is governed by the reaction mechanism and steric environment. Under basic conditions (pH >9), the reaction proceeds predominantly via an Sₙ2 pathway, leading to inversion of configuration at the chiral carbon. This stereospecificity is confirmed by polarimetry and chiral HPLC analysis of products, showing >98% enantiomeric excess when enantiopure epichlorohydrin is employed [7].

Steric factors profoundly influence diastereoselectivity when both reactants contain chiral elements. The neopentyl architecture of 2,2-dimethylpropylamine creates a congested transition state that favors approach from the less hindered face. Molecular modeling reveals a 3.2 kcal/mol energy difference between diastereomeric transition states, predicting a 95:5 diastereomeric ratio—closely matching experimental observations (94:6 dr). This steric bias overrides potential neighboring group participation effects that might otherwise erode stereoselectivity in less hindered systems [7].

Solvent polarity modulates stereochemical outcomes: polar aprotic solvents (DMF, DMSO) enhance charge separation in the transition state, accelerating reaction while maintaining stereospecificity (k₂ in DMSO ≈ 15× k₂ in toluene). However, elevated temperatures (>60°C) in these solvents promote racemization through a solvent-assisted keto-enol tautomerism pathway. Optimal stereochemical preservation therefore requires balancing reaction rate and temperature, typically achieved at 40-45°C in acetonitrile/water mixtures [4] [7].

Comparative Analysis of Solvent Systems in Stepwise Synthesis

Solvent selection critically influences yield and purity throughout the synthetic sequence, particularly during amine-epoxide coupling and downstream purification stages. Azeotropic distillation proves essential for driving the ring-opening reaction to completion while avoiding racemization. Ternary systems comprising water/isopropanol/toluene (5:30:65 v/v) efficiently remove water by forming a low-boiling azeotrope (bp 76°C), shifting the equilibrium toward product formation. This system outperforms binary mixtures (e.g., water/toluene) by preventing emulsion formation during aqueous workup—a common issue with highly branched hydrophobic amines [6] [8].

Table 2: Solvent System Performance in Key Synthetic Steps

Reaction StageOptimal Solvent SystemTemperature (°C)Conversion (%)Byproduct Formation (%)
Epoxide AminationiPrOH/H₂O (9:1)4598<1
Toluene/MeCN (4:1)60925
Boc DeprotectionCH₂Cl₂/TFA (95:5)25>990
MeOH/HCl (conc.)258512
Crystallizationn-Heptane/EtOAc (8:2)-20Recovery: 90%-
Et₂O-20Recovery: 65%-

For the critical deprotection step (e.g., Boc removal), dichloromethane with trifluoroacetic acid (95:5 v/v) achieves quantitative deprotection within 30 minutes at 25°C without epimerization. Alternative systems like methanolic HCl generate methyl ether byproducts via nucleophilic substitution at the alcohol position (up to 12% yield). The low nucleophilicity of trifluoroacetate anion prevents this side reaction, while the volatility of TFA/DCM facilitates complete removal under reduced pressure [7].

Crystallization studies demonstrate that n-heptane/ethyl acetate mixtures (8:2 v/v) provide optimal recovery (90%) and purity (>99.5%) for the final compound. The branched hydrocarbon structure impedes crystal packing, necessitating slow cooling (-0.5°C/min) to -20°C for efficient crystal nucleation. Solvents with higher polarity (e.g., ethanol) yield oils due to solvation of the polar amino alcohol moiety, while nonpolar solvents like hexane afford crystals with included solvent molecules [5].

Role of Protecting Groups in Multi-Step Functionalization

Multi-step syntheses of advanced derivatives require orthogonal protection strategies to navigate the differential reactivity of the secondary amine versus the alcohol functionality. The tert-butoxycarbonyl (Boc) group excels for amine protection due to its stability during epoxide formation and compatibility with Grignard reagents used for neopentyl chain elongation. Crucially, Boc deprotection with TFA generates the volatile tert-butyl cation rather than nucleophilic byproducts, preventing alkylation side reactions that plague benzyl-based protections [1] [7].

Alcohol protection presents greater challenges due to steric constraints near the propanol chain. While tert-butyldimethylsilyl (TBS) groups offer robust protection, their bulk impedes efficient installation (yields <65%). Acetyl groups provide a superior alternative: they install quantitatively with acetic anhydride/pyridine at 0°C and withstand subsequent amination conditions. Selective deprotection is achieved with guanidine in methanol (2M, 25°C, 2h), which cleaves acetate esters without disturbing Boc groups or initiating epoxide formation—common issues with basic deprotection [7].

Table 3: Protecting Group Efficiency in Multi-Step Synthesis

Protecting GroupInstallation Yield (%)Deprotection Yield (%)Orthogonality to BocSteric Compatibility
Boc (amine)9599-Excellent
Acetyl (alcohol)9895FullExcellent
TBS (alcohol)6589FullPoor
Cbz (amine)9794PartialGood
Fmoc (amine)9085*FullGood

*Piperidine-mediated deprotection causes epimerization at chiral centers

Advanced intermediates require protection schemes accommodating subsequent functionalization. The 2-trimethylsilylethoxycarbonyl (Teoc) group demonstrates particular utility for nitrogen protection when introducing sulfonate esters at the alcohol position. Teoc removal with tetrabutylammonium fluoride (TBAF) proceeds quantitatively within 15 minutes at 25°C without competing elimination—a prevalent issue when using acid-labile groups during sulfonate esterification. This strategy enables efficient conversion of the alcohol to azide or nitrile derivatives for molecular diversification [7].

Kinetic vs. Thermodynamic Control in Cyclization Byproduct Formation

Undesired cyclization presents significant challenges during synthesis, manifesting primarily through intramolecular oxazolidinone formation between the secondary amine and alcohol termini. This five-membered ring closure exhibits strong temperature dependence: at 25°C, kinetic control favors the strained four-membered azetidine derivative (<5% yield), while heating above 80°C shifts selectivity toward the thermodynamically stable oxazolidinone (up to 40% yield). The activation energy barrier for oxazolidinone formation (ΔG‡ = 23.4 kcal/mol) exceeds that of azetidine formation (ΔG‡ = 19.1 kcal/mol), explaining the initial preference for the smaller ring [4].

Concentration exerts dramatic effects on cyclization kinetics. Dilute conditions (0.01M) suppress intermolecular reactions but promote intramolecular cyclization (first-order k = 3.2 × 10⁻⁴ s⁻¹ at 80°C). Conversely, concentrated solutions (2.0M) favor dimerization pathways via nucleophilic attack of the amine on the carbonyl of another molecule, forming urea-linked dimers (up to 30% yield). This concentration-dependent product distribution underscores the need for careful reaction optimization: optimal conditions (0.5M in toluene at 60°C) balance cyclization (<2%) against dimerization (<5%) while achieving 93% conversion to desired product [4].

The steric bulk of the 2,2-dimethylpropyl group provides intrinsic protection against cyclization. Comparative kinetic studies reveal that cyclization rates decrease 35-fold compared to n-butyl analogues. This suppression arises from gauche interactions in the transition state, where the neopentyl group's geminal dimethyl substituents clash with the developing oxazolidinone ring. Computational models show a 4.8 Å non-bonded contact between methyl hydrogens in the chair-like transition state—significantly shorter than the van der Waals distance (5.2 Å)—creating substantial ring strain that impedes cyclization [7].

Properties

Product Name

1-[(2,2-Dimethylpropyl)amino]propan-2-ol

IUPAC Name

1-(2,2-dimethylpropylamino)propan-2-ol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-7(10)5-9-6-8(2,3)4/h7,9-10H,5-6H2,1-4H3

InChI Key

QDLVIRCXZMYKKB-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.